3-Methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
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Overview
Description
Preparation Methods
The synthesis of SKF 82957 involves several steps, starting with the preparation of the benzazepine core. The synthetic route typically includes the following steps:
Formation of the Benzazepine Core: The core structure is synthesized through a series of cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 6-position.
Hydroxylation: Addition of hydroxyl groups at the 7 and 8 positions.
Methylation: Introduction of the methyl group at the 3-position.
Hydrobromide Formation: Conversion to the hydrobromide salt form for increased stability and solubility
Chemical Reactions Analysis
SKF 82957 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The hydrobromide salt can be hydrolyzed to yield the free base form
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SKF 82957 has a wide range of scientific research applications:
Neuroscience: It is used to study dopamine D1 receptor function and its role in various neurological processes.
Pharmacology: The compound is used to investigate the effects of dopamine agonists on behavior and physiology.
Medicine: SKF 82957 is explored for its potential therapeutic applications in treating disorders like Parkinson’s disease and schizophrenia.
Industry: It is used in the development of new drugs targeting the dopamine D1 receptor .
Mechanism of Action
SKF 82957 exerts its effects by selectively binding to dopamine D1 receptors. This binding activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
SKF 82957 is unique among dopamine D1 receptor agonists due to its high selectivity and potency. Similar compounds include:
SKF 81297: Another selective dopamine D1 receptor agonist with similar properties but different pharmacokinetics.
SKF 83959: A dopamine D1 receptor agonist with additional activity at serotonin receptors.
SCH 23390: A selective dopamine D1 receptor antagonist used as a reference compound in studies involving SKF 82957 .
These compounds share structural similarities but differ in their receptor selectivity, potency, and pharmacological profiles.
Properties
CAS No. |
74115-04-1 |
---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
9-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol |
InChI |
InChI=1S/C17H18ClNO2/c1-19-8-7-12-13(9-15(20)17(21)16(12)18)14(10-19)11-5-3-2-4-6-11/h2-6,9,14,20-21H,7-8,10H2,1H3 |
InChI Key |
OZWXDWVFTIFZHS-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl |
Canonical SMILES |
CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl |
Synonyms |
3-methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine SKF 82957 SKF 82957 hydrochloride SKF 82957, (S)-isomer SKF-82957 |
Origin of Product |
United States |
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